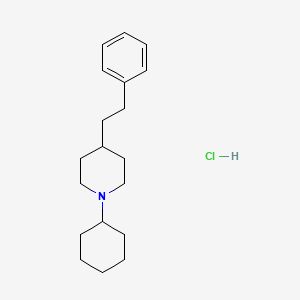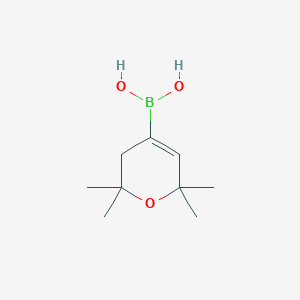![molecular formula C17H21NO3 B13449435 1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a heterocyclic compound that belongs to the class of pyranoindoles Pyranoindoles are known for their significant biological activities and are found in various natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalytic methodologies, including the use of non-toxic and biodegradable chemicals, are also employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound exhibits various biological activities, including anti-inflammatory, analgesic, and antiproliferative effects. .
Medicine: Due to its pharmacological properties, the compound is explored as a potential therapeutic agent in drug development.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. It may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its antiproliferative activity .
Comparaison Avec Des Composés Similaires
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester can be compared with other similar compounds, such as:
Etodolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyranoindole structure.
Pemedolac: Another pyranoindole derivative with anti-inflammatory and analgesic properties.
Talathermophilins: Naturally occurring pyranoindoles with various biological activities.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
ethyl 2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-3-17(11-15(19)20-4-2)16-13(9-10-21-17)12-7-5-6-8-14(12)18-16/h5-8,18H,3-4,9-11H2,1-2H3 |
Clé InChI |
SQUIXJAIFQQSHB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
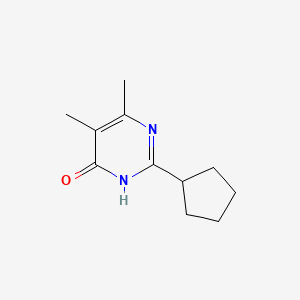
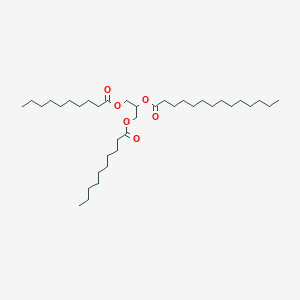
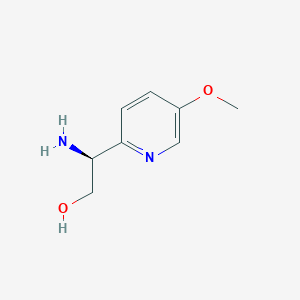
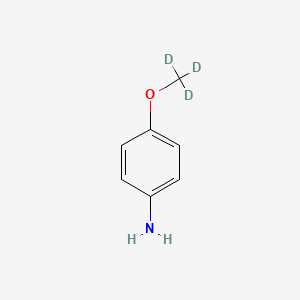
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)

